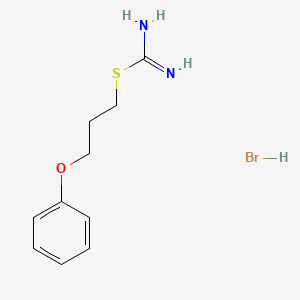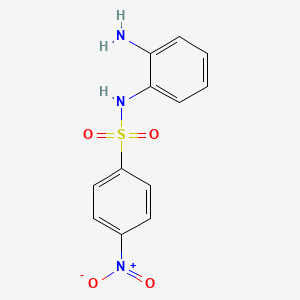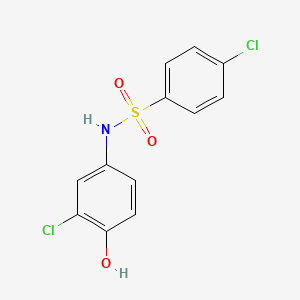![molecular formula C10H13F3O2 B3047592 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 14234-09-4](/img/structure/B3047592.png)
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Descripción general
Descripción
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 14234-09-4 . It has a molecular weight of 222.21 and its molecular formula is C10H13F3O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C10H13F3O2. It consists of a bicyclo[2.2.2]octane core with a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 222-223°C . The predicted boiling point is 257.4±35.0 °C and the predicted density is 1.408±0.06 g/cm3 . The predicted pKa is 4.69±0.10 , indicating it can act as a weak acid in solution.Aplicaciones Científicas De Investigación
1. Evaluating Inductive Effects in Molecules
A study by Exner and Böhm (2002) explored the energies of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, including the trifluoromethyl variant. This research is significant for evaluating the inductive effects of different substituents on these molecules. They used density functional theory to calculate these energies and the effects of substituents on acidity, providing a model for evaluating the inductive effect of various substituents, which is useful in chemical synthesis and understanding molecular interactions (Exner & Böhm, 2002).
2. Reactivity and Electrical Effects
Roberts and Moreland (1953) investigated the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, revealing insights into how different substituents affect the molecule's reactivity. This research is crucial for understanding how structural changes in molecules like 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can impact their chemical behavior, particularly in the absence of resonance interaction involving conjugated unsaturation (Roberts & Moreland, 1953).
3. Substituent Effects on Acidity
Wiberg (2002) conducted a study on the acidity of 3- and 4-substituted bicyclooctane-1-carboxylic acids, which includes variants like this compound. This research provides valuable insights into how different substituents affect the acidity of these compounds, essential for applications in pharmaceuticals and chemical synthesis (Wiberg, 2002).
4. Conformational Analysis
Buñuel et al. (1996) studied the conformation of a closely related compound, providing insights into the structural aspects of bicyclo[2.2.2]octane derivatives. Understanding the conformation of such molecules is critical for their application in designing drugs and materials with specific properties (Buñuel et al., 1996).
5. Liquid Crystal Properties
Gray and Kelly (1981) explored the liquid crystal properties of compounds related to this compound. This research is crucial for the development of materials used in displays and optical devices, as it provides a fundamental understanding of how structural variations in these compounds influence their liquid crystal behavior (Gray & Kelly, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9-4-1-8(2-5-9,3-6-9)7(14)15/h1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHRFIEKUQOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677640 | |
| Record name | 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14234-09-4 | |
| Record name | 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



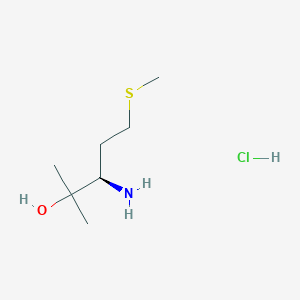
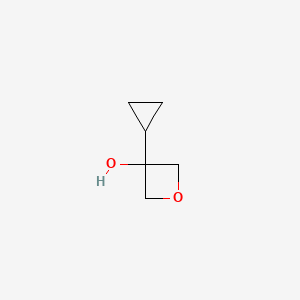


![Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-](/img/structure/B3047516.png)

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)
![N-[2-(1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B3047521.png)
